3-Bromomethyl-4-methyl-1,2,5-thiadiazole
Description
3-Bromomethyl-4-methyl-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a bromomethyl (-CH2Br) group at position 3 and a methyl (-CH3) group at position 2. The 1,2,5-thiadiazole scaffold is notable for its electron-deficient aromatic system, which facilitates diverse chemical reactions, including nucleophilic substitutions and cycloadditions. Bromomethyl groups are highly reactive in alkylation and cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4H5BrN2S |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
3-(bromomethyl)-4-methyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C4H5BrN2S/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |
InChI Key |
ROUDKFGXVYIXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSN=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of 1,2,5-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on 1,2,5-Thiadiazole Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (-CH2Br) and chlorine (-Cl) are electron-withdrawing, enhancing electrophilic reactivity. Morpholino (-N(C2H4)2O) and methoxy (-OCH3) groups are electron-donating, stabilizing the ring but reducing reactivity toward nucleophiles .
- Reactivity : Bromomethyl groups are more reactive in alkylation than chloro or hydroxy analogs, making the target compound a candidate for synthesizing quaternary ammonium salts or polymer precursors .
Physicochemical Properties
Table 2: Physical and Spectral Data
- This compound : Expected to exhibit IR peaks near 600–650 cm⁻¹ (C-Br stretch) and ^1H NMR signals for -CH2Br (~δ 3.5–4.0) and -CH3 (~δ 2.0–2.5) based on analogs .
Stability and Tautomerism
- Tautomerism: Hydroxy-substituted thiadiazoles (e.g., 3-hydroxy-4-morpholino-) exhibit keto-enol tautomerism, influenced by solvent polarity. Bromomethyl groups are less prone to tautomerism but may participate in elimination reactions under basic conditions .
- Thermal Stability: Chloro and bromo derivatives generally exhibit higher thermal stability than hydroxy or amino analogs due to stronger C-X bonds .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Bromomethyl-4-methyl-1,2,5-thiadiazole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves refluxing precursors in solvents like absolute ethanol with catalytic glacial acetic acid (1:5 molar ratio) for 4–12 hours under inert atmospheres . For purification, vacuum filtration followed by recrystallization (ethanol or THF) or silica gel chromatography is recommended . Purity can be confirmed via melting point consistency, mixed melting point analysis, and IR spectral comparison with known standards .
Q. How can spectroscopic and computational methods characterize the structure and electronic properties of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C–Br stretching at ~500–600 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .
- NMR : Use H/C NMR to confirm substituent positions (e.g., methyl and bromomethyl groups) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, calculate NBO charges, and predict reactive sites (e.g., electrophilic attack at N2/N5 due to high negative charges) .
Advanced Research Questions
Q. How do solvent polarity and substituent electronic effects influence the tautomeric stability of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., –CN) stabilize NH tautomers in the gas phase, while electron-donating groups (e.g., –NH) favor OH forms. Bromomethyl substituents may exhibit intermediate behavior due to moderate electronegativity .
- Solvent Effects : Polar solvents (ε > 15) reduce energy differences between tautomers by 10–20 kcal/mol via dipole stabilization. Use PCM models to simulate solvent interactions, noting increased NH stability in polar media for electron-donating substituents .
- Key Data : In acetonitrile, NH tautomers of 4-CN derivatives show a dipole moment increase from 4.06 D (gas phase) to 6.12 D, enhancing solubility .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states using B3LYP/6-311++G(d,p) to evaluate activation barriers for bromide displacement.
- NBO Analysis : Quantify charge distribution at C3 (bromomethyl carbon) to predict nucleophilic attack feasibility. For example, a negative charge at C3 (-0.25 e) facilitates SN2 mechanisms .
- Solvent Modeling : Apply SMD solvent models to assess polarity effects on reaction kinetics (e.g., DMSO accelerates reactions by stabilizing transition states) .
Q. How can molecular docking studies evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., HIV-1 reverse transcriptase) based on structural homology to known inhibitors .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock derivatives into active sites. Score binding affinities (ΔG) and validate poses via MD simulations (100 ns) .
- Key Metrics : Analyze hydrogen bonding (e.g., N2–H···O interactions) and hydrophobic contacts (methyl groups with nonpolar residues) to optimize lead compounds .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
